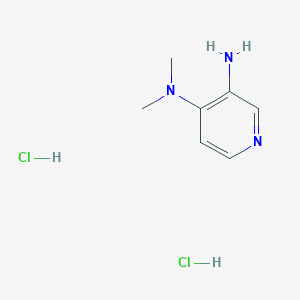

![molecular formula C9H8ClN3O4S B1440042 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride CAS No. 1240529-56-9](/img/structure/B1440042.png)

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Overview

Description

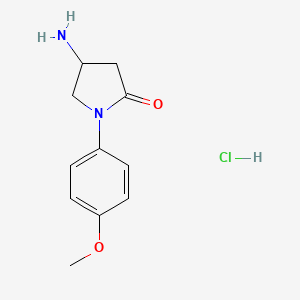

The compound “1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride” has a CAS Number of 1240529-56-9 . It has a molecular weight of 289.7 . The IUPAC name for this compound is 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClN3O4S/c1-12-7-6(8(14)13(2)9(12)15)3-5(4-11-7)18(10,16)17/h3-4H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Generation and Reactivity

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride exhibits interesting chemical properties. For instance, the 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrano[4,3-d]pyrimidinium cation has been prepared using acid-catalyzed cyclization, and its reactivity towards N-nucleophiles has been determined (Tsupak, Gavrilenko, & Kostrub, 2009).

Synthesis and Properties in Polyamide Materials

The chemical has been involved in the synthesis of novel materials. For instance, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized using this compound, leading to the creation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, mechanical strength, low dielectric constants, and transparency, making them potentially useful in advanced materials applications (Liu et al., 2013).

Role in Molecular Structure Analysis

The compound has been used to synthesize complex molecules whose structures have been analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) and HOMO-LUMO DFT calculations. These molecules have potential as leads for new anticancer drugs, indicating the compound's utility in drug discovery and design (Santana et al., 2020).

Catalytic Applications

It has also been implicated in catalytic processes. For instance, sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl, synthesized from this compound, has been used as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines. This showcases the compound's potential utility in catalysis and organic synthesis (Khazaei et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound isn’t provided, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors can compromise the DNA repair mechanism in cancer cells, leading to cell death .

Future Directions

properties

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4S/c1-12-7-6(8(14)13(2)9(12)15)3-5(4-11-7)18(10,16)17/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOWJILXMPMPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)

![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)

![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)

![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)

![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)

![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)

![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)